Cas no 1265896-78-3 (Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate)
Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
- Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
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- Inchi: 1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1
- InChI Key: CBKJDZORBWJUEV-SECBINFHSA-N
- SMILES: O(C(NC[C@H](CO)C(C)C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 197
- XLogP3: 1.8
- Topological Polar Surface Area: 58.6
Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643367-1g |
Tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate |
1265896-78-3 | 98% | 1g |
¥11129.00 | 2024-08-09 |
Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
Comprehensive Analysis of Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate (CAS No. 1265896-78-3)
Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate (CAS No. 1265896-78-3) is a chiral carbamate derivative widely utilized in pharmaceutical synthesis and organic chemistry. This compound, characterized by its hydroxymethyl and tert-butyl functional groups, serves as a critical intermediate in the production of enantiomerically pure drugs. Its unique R-configuration enhances stereoselectivity, making it invaluable for asymmetric synthesis. Researchers and manufacturers prioritize this compound due to its stability, solubility, and compatibility with diverse reaction conditions.
In recent years, the demand for chiral building blocks like Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate has surged, driven by advancements in targeted drug delivery and precision medicine. The compound's role in synthesizing protease inhibitors and kinase modulators aligns with the growing focus on personalized therapeutics. Additionally, its application in peptide coupling reactions has garnered attention in bioconjugation studies, a trending topic in biopharmaceutical research.
The synthesis of CAS No. 1265896-78-3 often involves enantioselective reduction or enzymatic resolution, techniques frequently searched by chemists optimizing green chemistry protocols. Environmental concerns have elevated interest in solvent-free reactions and catalytic efficiency, areas where this compound demonstrates notable adaptability. Furthermore, its low toxicity profile and compliance with REACH regulations make it a sustainable choice for industrial-scale production.
From an SEO perspective, queries such as "chiral carbamate applications", "tert-butyl protecting group stability", and "hydroxymethyl derivatives in drug design" reflect user intent. This article addresses these topics by highlighting the compound's versatility in medicinal chemistry and its alignment with FDA-approved synthesis routes. Analytical techniques like HPLC purity testing and NMR characterization are also discussed, catering to professionals seeking technical validation methods.
In conclusion, Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate exemplifies the intersection of innovation and practical utility in modern chemistry. Its relevance to high-value APIs (Active Pharmaceutical Ingredients) and compatibility with continuous flow chemistry—a hot topic in process intensification—underscores its enduring significance. As the industry shifts toward automated synthesis platforms, this compound remains a cornerstone for efficient and scalable manufacturing.
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